Ethyl(R)-(+)-4-chloro-3-hydroxybutanoate
Overview
Description
Ethyl®-(+)-4-chloro-3-hydroxybutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl group, a chloro substituent, and a hydroxy group attached to a butanoate backbone. This compound is of significant interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl®-(+)-4-chloro-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3-hydroxybutanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Grignard reagents. For instance, the reaction of ethyl magnesium bromide with 4-chloro-3-hydroxybutanal can yield Ethyl®-(+)-4-chloro-3-hydroxybutanoate . This reaction requires anhydrous conditions and is usually performed in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
In an industrial setting, the production of Ethyl®-(+)-4-chloro-3-hydroxybutanoate may involve continuous flow processes to enhance efficiency and yield. The esterification process can be optimized by using high-purity reactants and catalysts, as well as by controlling reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl®-(+)-4-chloro-3-hydroxybutanoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-chloro-3-oxobutanoate.
Reduction: Ethyl®-(+)-4-chloro-3-hydroxybutanol.
Substitution: Ethyl®-(+)-4-methoxy-3-hydroxybutanoate.
Scientific Research Applications
Ethyl®-(+)-4-chloro-3-hydroxybutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl®-(+)-4-chloro-3-hydroxybutanoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The hydroxy and chloro groups play crucial roles in these interactions, as they can form hydrogen bonds and participate in electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Ethyl®-(+)-4-chloro-3-hydroxybutanoate can be compared with other similar compounds such as:
Ethyl 4-chloro-3-oxobutanoate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Methyl®-(+)-4-chloro-3-hydroxybutanoate: Has a methyl group instead of an ethyl group, which can affect its solubility and reactivity.
Ethyl®-(+)-4-methoxy-3-hydroxybutanoate: Contains a methoxy group instead of a chloro group, altering its chemical properties and biological activity.
Conclusion
Ethyl®-(+)-4-chloro-3-hydroxybutanoate is a versatile compound with significant applications in various fields of science and industry. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis and a potential candidate for drug development and other biotechnological applications.
Properties
IUPAC Name |
platinum(2+);triphenyl phosphite;dichloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15O3P.2ClH.Pt/c2*1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTQKSXHYXAVTI-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.[Cl-].[Cl-].[Pt+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2O6P2Pt | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608496 | |
Record name | Platinum(2+) chloride--triphenyl phosphite (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
886.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30053-58-8 | |
Record name | Platinum(2+) chloride--triphenyl phosphite (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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